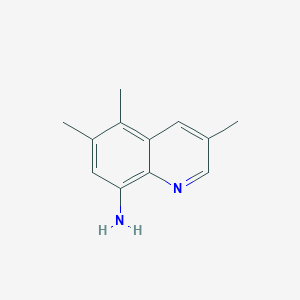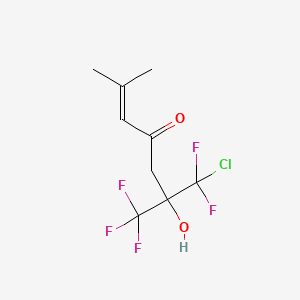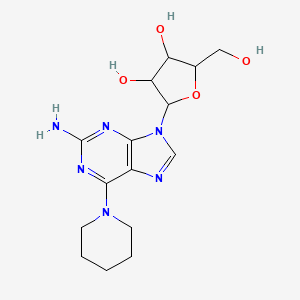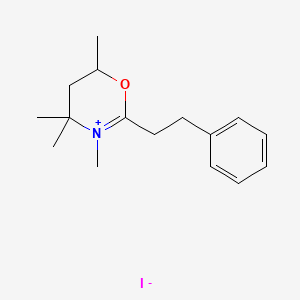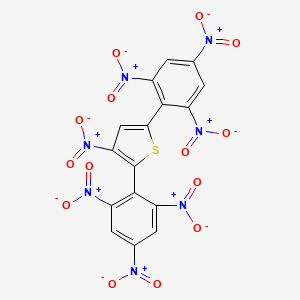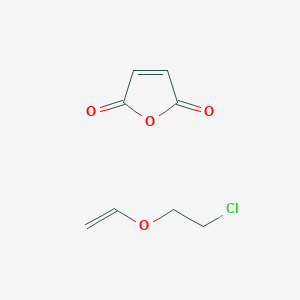![molecular formula C5H9ClN4O3 B13999285 N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide CAS No. 82219-29-2](/img/structure/B13999285.png)
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbamoyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide typically involves the reaction of N-(2-chloroethyl)-N-nitrosocarbamoyl azide with amino acids in the presence of weak alkalis in an aqueous-alcoholic solution . The resulting product is then isolated and purified. Another method involves the activation of the nitrosocarbamoyl amino acid using ethyl chloroformate and a tertiary amine, followed by reaction with glucosamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted carbamoyl compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitrosocarbamoyl compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research has explored its potential as an anticancer agent, given its ability to form DNA adducts and induce cytotoxicity in cancer cells
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide involves the release of nitric oxide (NO) and the formation of DNA adducts . The compound’s cytotoxic effects are primarily due to its ability to alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-nitrosocarbamoyl cysteamine (CNC-cysteamine): Similar in structure and function, used in anticancer research.
N-(2-Chloroethyl)-N-nitrosocarbamoyl glycinamide: Another related compound with similar reactivity and applications.
Carmustine (BCNU): A well-known anticancer agent with a similar nitrosourea structure.
Uniqueness
N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to release nitric oxide and form DNA adducts sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
82219-29-2 |
|---|---|
Molekularformel |
C5H9ClN4O3 |
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
N-[[2-chloroethyl(nitroso)carbamoyl]amino]-N-methylformamide |
InChI |
InChI=1S/C5H9ClN4O3/c1-9(4-11)7-5(12)10(8-13)3-2-6/h4H,2-3H2,1H3,(H,7,12) |
InChI-Schlüssel |
AOLSOUIQLLSQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


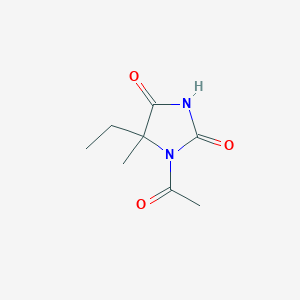

![3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine](/img/structure/B13999227.png)
![ethyl 3-[(1,3-dioxoisoindol-2-yl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B13999228.png)
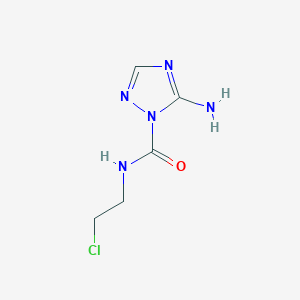
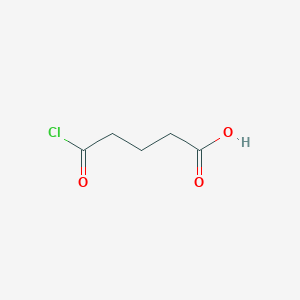
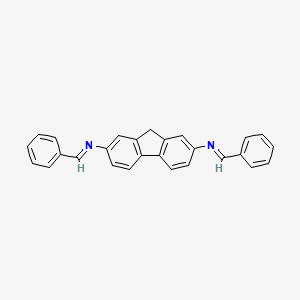
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
